Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate

Thermal Analysis Crystallography Purity Assessment

This compound is the 3-acetyl regioisomer (CAS 937602-02-3), structurally distinct from its 4-acetyl analog (CAS 937602-04-5). The 6°C lower melting point (89-91°C vs. 95-97°C) and altered computed LogP (~3.5 vs. ~4.0) confirm divergent intermolecular interactions and lipophilicity. These quantifiable differences make it essential for SAR studies interrogating meta- vs. para-acetyl substitution effects, HPLC/DSC analytical method validation for regioisomer resolution, and solid-state chemistry research investigating how subtle positional changes affect crystal packing. Substitution without empirical validation introduces unquantified risk.

Molecular Formula C19H20O5
Molecular Weight 328.4 g/mol
CAS No. 937602-02-3
Cat. No. B1369992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-(3-acetylphenoxy)propoxy)benzoate
CAS937602-02-3
Molecular FormulaC19H20O5
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C19H20O5/c1-14(20)16-5-3-6-18(13-16)24-12-4-11-23-17-9-7-15(8-10-17)19(21)22-2/h3,5-10,13H,4,11-12H2,1-2H3
InChIKeyZYRSUURBPBOTNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate CAS 937602-02-3 for Research and Procurement: A Comparative Baseline


Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate (CAS: 937602-02-3) is a synthetic organic compound with the molecular formula C19H20O5 and a molecular weight of approximately 328.4 g/mol [1]. It belongs to a class of phenoxyalkyl benzoate esters characterized by a propoxy linkage connecting an acetylphenoxy moiety to a methyl benzoate group . Its primary known function is as a chemical intermediate and a building block in organic synthesis . In the absence of published bioactivity or application-specific performance data, procurement and selection decisions rely heavily on fundamental physicochemical and structural differentiation from its closest analog, Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate (CAS: 937602-04-5).

Why Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate Cannot Be Simply Interchanged with its 4-Acetyl Isomer (CAS 937602-04-5)


In the absence of direct functional or biological performance data, substitution is not a straightforward process. The core differentiation lies in the regioisomeric position of the acetyl group on the terminal phenoxy ring (3-position vs. 4-position) . This seemingly minor structural change is known to be a critical determinant in ligand-receptor interactions and molecular packing in solid-state materials. As a result, the two compounds exhibit distinct melting points (89-91 °C for the 3-acetyl isomer vs. 95-97 °C for the 4-acetyl isomer ), a clear indicator of different intermolecular interactions that would impact physical handling, purification, and formulation. Furthermore, the differences in their computed LogP values (3.53 vs. 4.00) imply altered lipophilicity , a key factor influencing solubility, membrane permeability, and chromatographic behavior. For any application relying on precise molecular interactions—whether in medicinal chemistry SAR studies or materials science—generic substitution without empirical validation introduces significant, unquantified risk.

Quantitative Differentiation Evidence for Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate vs. the 4-Acetyl Isomer (CAS 937602-04-5)


Structural and Thermal Differentiation: Melting Point Comparison (3-Acetyl vs. 4-Acetyl Isomer)

The target compound (3-acetyl isomer) exhibits a significantly lower melting point compared to its 4-acetyl regioisomer. This difference is a direct consequence of the altered crystal packing and intermolecular forces stemming from the acetyl group's substitution pattern . This provides a clear, analytically verifiable distinction between the two compounds . In the absence of published bioactivity data, this physical property is a primary, quantifiable differentiator for procurement and quality control.

Thermal Analysis Crystallography Purity Assessment

Lipophilicity Differentiation: Computed LogP and LogD Comparison (3-Acetyl vs. 4-Acetyl Isomer)

Computationally predicted lipophilicity values suggest a measurable difference in physicochemical behavior between the two regioisomers. The 3-acetyl isomer is predicted to be slightly less lipophilic, with a LogP of approximately 4.10 compared to 4.00 for the 4-acetyl isomer . Similarly, its LogD at pH 5.5 is predicted to be 3.53 versus 3.51 for the comparator . While these are computed and not experimental values, they represent a class-level inference that the 3-acetyl substitution pattern systematically modulates lipophilicity.

Lipophilicity ADME Predictions Chromatography

Supplier-Reported Purity Benchmarking: 3-Acetyl vs. 4-Acetyl Isomer

Procurement options show a consistent baseline purity specification of 95% for the target compound from key suppliers, including Apollo Scientific and Key Organics . This is directly comparable to the purity specification for its 4-acetyl isomer, which is also offered at >95% purity by the same supplier, Apollo Scientific . This establishes a clear, quantifiable parity in the commercially available quality of both isomers, ensuring that any functional differences observed in downstream applications cannot be attributed to differential purity of the starting material .

Purity Analysis Procurement Quality Control

Regioisomer Purity in Synthesis: Potential Impact of 3-Acetyl vs. 4-Acetyl Substitution

The synthesis of para-substituted benzoate esters, such as the target compound and its 4-acetyl isomer, can be prone to the formation of regioisomeric impurities. Patent literature describes synthetic methods where para-substituted regioisomers are obtained "substantially free of the regioisomeric meta-substituted impurity" [1]. This class-level inference highlights that the 3-acetyl (meta-like) and 4-acetyl (para) substitution patterns on the terminal phenoxy ring are not synthetically equivalent. The choice of starting material (e.g., 3'-hydroxyacetophenone vs. 4'-hydroxyacetophenone) directly dictates the product's regioisomeric identity and the potential for cross-contamination. No comparative yield or impurity data are available for the specific compound, but the principle underscores that the target compound is a distinct synthetic entity requiring dedicated synthetic routes.

Synthetic Chemistry Regioselectivity Process Development

Recommended Scientific and Procurement Scenarios for Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate


Structure-Activity Relationship (SAR) Studies Exploring Phenoxy Ring Substitution Effects

Given the identical core scaffold but differing acetyl substitution pattern compared to CAS 937602-04-5, this compound is ideally suited as a comparator probe in SAR studies. Its use is justified when the research question specifically aims to interrogate the impact of shifting an acetyl group from the para- to the meta-position on a terminal aromatic ring. The quantifiable differences in melting point and predicted lipophilicity provide a physicochemical basis for expecting divergent biological or material performance, making it a valuable tool for medicinal chemistry or chemical biology projects investigating ligand binding or target engagement.

Development of Analytical Methods for Regioisomer Discrimination

The 6°C difference in melting point and the distinct computed lipophilicity values (LogP of ~4.10 vs. 4.00) establish this compound as a valuable standard for developing and validating analytical methods, such as HPLC or DSC, designed to resolve closely related regioisomers. This is a critical procurement scenario for analytical chemists and quality control laboratories needing to establish purity and identity specifications for this class of molecules where multiple isomers may be present.

Specialty Organic Synthesis as a Building Block with a 3-Acetyl Handle

This compound serves as a specific, functionalized building block for the construction of more complex molecules, as indicated by its commercial availability from suppliers like Apollo Scientific and Key Organics . Its primary value in this scenario lies in the unique combination of its functional groups: the 3-acetylphenoxy moiety for further ketone chemistry, the propoxy linker, and the methyl benzoate ester. Procurement should be driven by the need for this precise substitution pattern, which is not present in the 4-acetyl isomer or other simpler analogs. This makes it useful for synthesizing novel ligands, polymers, or materials where the exact spatial arrangement of the acetyl group is a design requirement.

Crystallography and Solid-State Chemistry Studies

The significant difference in melting point between the 3-acetyl and 4-acetyl isomers (89-91 °C vs. 95-97 °C) is a strong indicator of fundamentally different crystal packing arrangements. This makes the compound a suitable candidate for solid-state chemistry research, where understanding how subtle changes in molecular structure (regioisomerism) affect supramolecular assembly, polymorphism, or co-crystal formation is of interest. Procurement for this purpose is justified by the clear thermal evidence of distinct solid-state properties, which can be further elucidated through X-ray crystallography.

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